molecular formula C15H17BClNO2 B2635488 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 1261071-85-5

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B2635488
CAS RN: 1261071-85-5
M. Wt: 289.57
InChI Key: BFPVMEBTXKWQOZ-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound . It is related to 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent used for the accurate determination of the uncondensed and condensed phenolic moieties in lignins .


Synthesis Analysis

The synthesis of this compound involves a five-step substitution reaction . Its structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray single crystal diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

Hydrolysis Behavior

The compound undergoes rapid hydrolysis in air, with the expected product, (quinolin-8-yl)boronic acid, not observed. Instead, (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride are formed depending on the hydrolysis conditions. This discovery has implications for the synthesis and storage of quinoline boronic acids and their derivatives (J. Son et al., 2015).

Synthesis Methodologies

  • Characterization and Synthesis : The title compound has been synthesized and characterized, providing a foundation for further research into its applications in organic synthesis and potential use in the development of new materials or pharmaceuticals (Qing-mei Wu et al., 2021).
  • Design and Biological Activity : Compounds incorporating the quinoline moiety have been synthesized and evaluated for their antimicrobial and anticancer properties, highlighting the versatility of quinoline derivatives in medicinal chemistry (S. J. Shaikh et al., 2017).

Potential Biological Activities

  • Antimicrobial and Antimalarial Agents : New quinoline-based derivatives have been synthesized, showing significant antimicrobial and antimalarial activities. These findings underscore the potential of quinoline derivatives in developing new therapeutic agents (Y. Parthasaradhi et al., 2015).
  • Antifungal and Antibacterial Activities : New derivatives of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline have been synthesized using a click chemistry approach, demonstrating significant antifungal and antibacterial activities, suggesting their utility in addressing infectious diseases (Amol H Kategaonkar et al., 2010).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . Precautionary measures include avoiding ingestion and eye contact . In case of skin contact, all contaminated clothing should be removed immediately, and the skin should be washed with water .

Future Directions

The future directions of this compound involve its use in organic synthesis, especially in the intermediates often used in boronic acid compounds . It also has potential applications in the pharmaceutical industry .

properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPVMEBTXKWQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

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